molecular formula C25H22N2O5 B2640717 3-(2,5-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951969-65-6

3-(2,5-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

Cat. No.: B2640717
CAS No.: 951969-65-6
M. Wt: 430.46
InChI Key: JIPLHJCDCHMTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2,5-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a chromeno-oxazine derivative characterized by a fused tricyclic scaffold: a chromene ring (benzopyran) fused with an oxazine ring. Key structural features include:

  • Substituents: A 2,5-dimethoxyphenyl group at position 3 and a pyridin-2-ylmethyl group at position 7.
  • Functional groups: The oxazin-2-one moiety introduces a lactam ring, which may influence hydrogen-bonding interactions and stability.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-29-18-7-9-22(30-2)19(12-18)20-11-16-6-8-23-21(24(16)32-25(20)28)14-27(15-31-23)13-17-5-3-4-10-26-17/h3-12H,13-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPLHJCDCHMTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5=CC=CC=N5)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chromeno[8,7-e][1,3]oxazin-2(8H)-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 2,5-dimethoxyphenyl group: This step often involves a substitution reaction where the phenyl group is introduced onto the core structure.

    Attachment of the pyridin-2-ylmethyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine moiety to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties that make it useful in studying biological pathways and mechanisms.

    Medicine: Potential therapeutic applications could include acting as a drug candidate for various diseases.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 3-(2,5-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromeno-Pyrimidine Derivatives

Example Compounds :

  • 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-4-hydrazinyl-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine (8a)
  • 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-4-hydrazinyl-2-methyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine (8b) .

Structural Differences :

  • Core scaffold: Chromeno-pyrimidine vs. chromeno-oxazine.
  • Substituents : Chlorobenzylidene and chlorophenyl groups in 8a/b vs. dimethoxyphenyl and pyridinylmethyl in the target compound.

Functional Implications :

  • Chlorine substituents in 8a/b enhance electrophilicity and may improve binding to hydrophobic enzyme pockets, whereas methoxy groups in the target compound could increase solubility and modulate π-π stacking interactions .
  • Hydrazinyl groups in 8a/b may confer chelating properties, while the oxazin-2-one lactam in the target compound could enhance metabolic stability .
Chromeno-Benzodioxocin Derivatives

Example Compound: (2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol .

Structural Differences :

  • Core scaffold: Chromeno-benzodioxocin (tetracyclic) vs. chromeno-oxazine (tricyclic).
  • Substituents: Multiple phenolic hydroxyl groups vs. methoxy and pyridinylmethyl groups.

Functional Implications :

  • Phenolic hydroxyls in the benzodioxocin derivative enable antioxidant activity via radical scavenging, while the dimethoxyphenyl group in the target compound may reduce oxidative metabolism .
Tetrahydroimidazo-Pyridine Derivatives

Example Compounds :

  • Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c)
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) .

Structural Differences :

  • Core scaffold: Imidazo-pyridine vs. chromeno-oxazine.
  • Substituents : Bromophenyl, nitrophenyl, and ester groups vs. dimethoxyphenyl and pyridinylmethyl.

Functional Implications :

  • In contrast, the pyridinylmethyl group in the target compound may improve blood-brain barrier penetration .
Diazepine and Oxazepine Derivatives

Example Compound :
1-Ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4(3H,5H)-dione .

Structural Differences :

  • Core scaffold: Pyrimido-diazepine vs. chromeno-oxazine.
  • Substituents : Ethoxymethyl and phenyl groups vs. dimethoxyphenyl and pyridinylmethyl.

Functional Implications :

  • The diazepine ring in the example compound facilitates hydrogen bonding (N–H···O), which is critical for crystallinity and solubility. The oxazin-2-one in the target compound may similarly stabilize crystal packing .

Comparative Data Table

Compound Class Example Compound(s) Key Substituents Molecular Weight (g/mol) Notable Biological Activity
Chromeno-Oxazine Target Compound 2,5-Dimethoxyphenyl, Pyridinylmethyl ~434.45 (calculated) Hypothesized kinase inhibition
Chromeno-Pyrimidine (8a/b) 8a, 8b Chlorobenzylidene, Chlorophenyl ~480–500 (estimated) Anticancer, enzyme inhibition
Chromeno-Benzodioxocin (2R,3S,8S,14S)-... 3,4-Dihydroxyphenyl, 4-Hydroxyphenyl ~650.60 (estimated) Antioxidant
Tetrahydroimidazo-Pyridine 2c, 1l Bromophenyl, Nitrophenyl, Ester ~550–600 Kinase inhibition (speculative)
Pyrimido-Diazepine 1-Ethoxymethyl-5-methyl-9-phenyl... Ethoxymethyl, Phenyl ~360.40 (estimated) Antitumor, HIV-1 RT inhibition

Biological Activity

3-(2,5-Dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a unique chromeno-oxazine framework with substituents that may influence its biological properties. The structural formula can be represented as follows:

C19H20N2O4\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest the following mechanisms:

  • Cholesteryl Ester Transfer Protein (CETP) Inhibition : Similar compounds have shown the ability to inhibit CETP, which plays a crucial role in lipid metabolism and cardiovascular health. For instance, related oxazines have demonstrated IC50 values in the nanomolar range against CETP .
  • Antioxidant Activity : The presence of methoxy groups in the phenyl ring may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

Biological Activity Data

Biological Activity IC50 Value (nM) Reference
CETP Inhibition26
Antioxidant Activity (DPPH Assay)Not specifiedPreliminary findings

Therapeutic Applications

The compound's potential therapeutic applications are diverse:

  • Cardiovascular Health : By inhibiting CETP, it may help increase HDL cholesterol levels and improve lipid profiles.
  • Neuroprotective Effects : Given its structural similarities to other neuroprotective agents, it may also exhibit protective effects against neurodegenerative diseases.

Case Studies

  • CETP Inhibition Study : In a study involving transgenic mice expressing human CETP, administration of similar oxazine compounds resulted in significant increases in HDL-C levels and improved lipid metabolism metrics .
  • Antioxidant Efficacy : A preliminary study assessed the antioxidant capacity of related compounds using DPPH radical scavenging assays. The results indicated promising antioxidant activity, warranting further investigation into this aspect.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.